molecular formula C27H29NO11 B12822641 (9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B12822641
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-IXHBAINVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Adriamycin is synthesized through a series of chemical reactions starting from daunorubicin. The process involves the hydroxylation of daunorubicin to produce adriamycin . The chemical name for adriamycin is (7S,9S)-9-hydroxyacetyl-4-methoxy-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-7-0-(2’,3’,6’-trideoxy-3’-amino-α-L-lyxohexopyranosyl)-5,12-naphthacenedione .

Industrial Production Methods: Adriamycin is produced industrially through the aerobic fermentation of the bacterium Streptomyces peucetius var. caesius, followed by solvent extraction and chromatographic purification . The antibiotic is crystallized as the hydrochloride from methanol-propanol mixtures .

Properties

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,17?,22+,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-IXHBAINVSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Origin of Product

United States

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